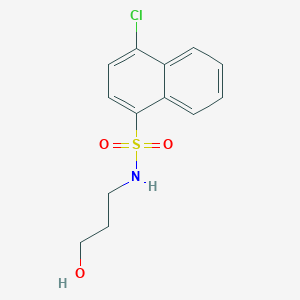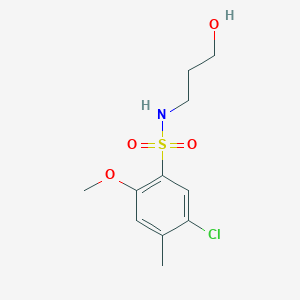
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a chemical compound that is widely used in scientific research due to its unique properties. It is a member of the benzodiazole family of compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is a critical regulator of neuronal development and function. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been used as a tool compound to study the role of CDK5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the inhibition of CDK5 activity. CDK5 is a serine/threonine kinase that is involved in the regulation of neuronal development and function. It is also implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound binds to the ATP-binding pocket of CDK5 and prevents its activation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been implicated in the regulation of neuronal development and function. The compound has been shown to enhance the differentiation of embryonic stem cells into neurons and promote neurite outgrowth in cultured neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a potent inhibitor of CDK5 activity and has been extensively used as a tool compound in scientific research. Its advantages include its high potency and specificity for CDK5, which allows for the selective inhibition of CDK5 activity without affecting other kinases. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain experimental systems. Additionally, the compound has been shown to induce off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has numerous potential future directions for scientific research. One potential direction is the development of more potent and selective CDK5 inhibitors based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other biological pathways and processes. Finally, the compound's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer should be further explored.
Synthesemethoden
The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the reaction of 2-aminobenzophenone with p-chloro-m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole |
|---|---|
Molekularformel |
C16H15ClN2O2S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-9-16(11(2)8-13(10)17)22(20,21)19-12(3)18-14-6-4-5-7-15(14)19/h4-9H,1-3H3 |
InChI-Schlüssel |
ILTAGQOKAYKETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)






